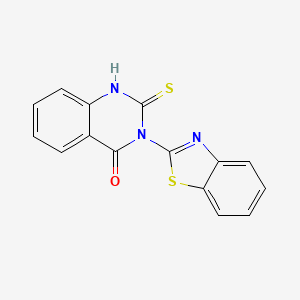

3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound’s systematic IUPAC name is derived from its quinazolinone backbone, which serves as the parent structure. The quinazolinone system consists of a bicyclic framework featuring a benzene ring fused to a pyrimidin-4(3H)-one moiety. Substituents are numbered according to their positions on this core:

- Position 2 : A sulfanylidene group (=S), indicating a thione functional group.

- Position 3 : A 1,3-benzothiazol-2-yl substituent, which is a bicyclic system comprising a benzene ring fused to a thiazole ring.

The full IUPAC name is 3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydro-1H-quinazolin-4-one . The structural formula is represented as:

$$

\text{C}{15}\text{H}{9}\text{N}{3}\text{OS}{2}

$$

The compound’s planar structure enables π-π stacking interactions, while the sulfanylidene group enhances electrophilic reactivity.

Alternative Chemical Designations and Registry Numbers

This compound is cataloged under multiple identifiers across chemical databases:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1234423-98-3 | Patent literature |

| EC Number | Not publicly disclosed | - |

| ZINC ID | ZINC49534341 (analog) | PubChem |

| Synonyms | EVT-2781304 (analog) | Evitachem |

The absence of a publicly listed EC number suggests limited commercial availability, though its structural analogs, such as 2-sulfanyl-3-((1,3-thiazol-2-yl)methyl)-3,4-dihydroquinazolin-4-one (CAS 1274013-03-4), share registry entries.

Structural Relationship to Quinazolinone and Benzothiazole Core Scaffolds

The compound integrates two pharmacologically significant heterocycles:

Quinazolinone Core :

Benzothiazole Substituent :

- A 1,3-benzothiazole group attached at position 3 of the quinazolinone.

- The thiazole ring contains nitrogen and sulfur atoms, contributing to metal-binding capacity and redox activity.

Structural Hybridization : The fusion of these scaffolds creates a conjugated system that stabilizes charge transfer states, a feature exploited in drug design for targeting enzymes like tyrosine kinases. The sulfanylidene group further modulates electron density, enhancing interactions with biological nucleophiles.

Properties

CAS No. |

880644-11-1 |

|---|---|

Molecular Formula |

C15H9N3OS2 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C15H9N3OS2/c19-13-9-5-1-2-6-10(9)16-14(20)18(13)15-17-11-7-3-4-8-12(11)21-15/h1-8H,(H,16,20) |

InChI Key |

LJKHWKLUXHYDKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Aminobenzamide with Aldehydes/Ketones

The quinazolinone core is commonly synthesized by the condensation of 2-aminobenzamide with aldehydes or ketones under mild conditions, often catalyzed by acids or using green catalysts.

- Typical conditions: Stirring 2-aminobenzamide with an aldehyde/ketone in aqueous or alcoholic media, sometimes with catalysts such as graphene oxide nanosheets or tin(II) chloride.

- Reaction time: From minutes to a few hours, depending on catalyst and temperature.

- Yields: Moderate to high (34% to 99%), depending on substrates and conditions.

Conversion of Carbonyl to Thiocarbonyl (Sulfanylidene) Group

The key feature of the target compound is the 2-sulfanylidene group replacing the carbonyl oxygen at position 2.

- This transformation is typically achieved by thionation of the quinazolinone carbonyl using reagents such as Lawesson’s reagent, phosphorus pentasulfide (P4S10), or other sulfurizing agents.

- The reaction is carried out under reflux in solvents like toluene or THF.

- The thionation step requires careful optimization to avoid overreaction or decomposition.

Representative Preparation Method (Literature-Based)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2-Aminobenzamide + 2-(1,3-benzothiazol-2-yl)aldehyde, EtOH, acid catalyst (e.g., acetic acid), reflux | Condensation to form 3-(1,3-benzothiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one | High yield, white crystalline solid |

| 2 | Lawesson’s reagent or P4S10, reflux in toluene or THF | Thionation of the 2-oxo group to 2-sulfanylidene | Moderate to high yield; reaction monitored by TLC and confirmed by NMR/IR |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: 1H and 13C NMR confirm the quinazolinone ring formation and substitution pattern.

- IR Spectroscopy: Disappearance of the carbonyl stretch (~1650 cm⁻¹) and appearance of thiocarbonyl stretch (~1200-1400 cm⁻¹) confirm thionation.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

- Melting Point: Sharp melting points indicate purity.

Summary Table of Preparation Methods

| Preparation Stage | Method | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| Quinazolinone core synthesis | Condensation | 2-Aminobenzamide + aldehyde/ketone | Aqueous/EtOH, acid catalyst, RT to reflux | 34–99 | Microwave or GO nanosheets can enhance yield |

| Benzothiazolyl substitution | Use of benzothiazole-2-carbaldehyde | Same as above | One-pot condensation | High | Direct incorporation of benzothiazolyl group |

| Thionation (carbonyl to sulfanylidene) | Lawesson’s reagent or P4S10 | Reflux in toluene/THF | 60–90 | Requires careful monitoring to avoid side reactions |

Research Findings and Optimization Notes

- Microwave-assisted synthesis significantly reduces reaction time and can improve yields for quinazolinone formation.

- Green catalysts like graphene oxide nanosheets enable environmentally friendly synthesis in aqueous media.

- Thionation reagents must be chosen based on substrate sensitivity; Lawesson’s reagent is milder but more expensive than P4S10.

- Purification by crystallization from ethanol or filtration after reaction completion is effective.

- Structural confirmation by X-ray crystallography has been reported for related quinazolinone derivatives, supporting the proposed structures.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and quinazolinone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole and quinazolinone derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H9N3OS

Molecular Weight: 311.4 g/mol

CAS Number: 880644-11-1

IUPAC Name: 3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one

The compound features a benzothiazole moiety coupled with a quinazolinone structure, which contributes to its diverse reactivity and biological activity.

Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. It is utilized for the synthesis of more complex molecules through various reactions such as:

- Condensation Reactions: It can participate in condensation reactions with isothiocyanates and amines.

- Cyclization Reactions: The compound can undergo cyclization with anthranilic acid derivatives to form new heterocycles.

Table 1: Synthetic Applications of the Compound

| Reaction Type | Description |

|---|---|

| Condensation | Forms new compounds through reaction with isothiocyanates. |

| Cyclization | Produces complex heterocycles when reacted with anthranilic acid derivatives. |

Biology

Research indicates that 3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one exhibits potential as an enzyme inhibitor. Its interactions with biological macromolecules have been studied for various applications:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access.

- Antimicrobial Activity: Preliminary studies have shown effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

Case Study: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer progression, leading to reduced proliferation of cancer cells .

Medicine

The medicinal applications of this compound are particularly promising:

- Anticancer Properties: Investigations into its anticancer potential have shown that it may induce apoptosis in cancer cells through interference with cellular signaling pathways.

Table 2: Medicinal Applications and Findings

| Application | Findings |

|---|---|

| Anticancer | Induces apoptosis in cancer cells via signaling pathway interference. |

| Antimicrobial | Effective against multiple microbial strains. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation. |

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared with analogs differing in substituents at the 3-position and modifications to the sulfanylidene/thione moiety. Key examples include:

Key Research Findings and Implications

Benzothiazole Advantage : The benzothiazole substituent likely enhances binding to hydrophobic enzyme pockets, as seen in EGFR inhibitors , though direct data on the target compound’s activity is pending.

Synthetic Efficiency : Green methods (microwave, 2-MeTHF solvent) align with sustainable pharmaceutical production .

Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., benzothiazole, nitro) improve bioactivity, while methoxy groups enhance solubility but reduce potency .

Biological Activity

3-(1,3-Benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.

The molecular structure and properties of this compound are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 880644-11-1 |

| Molecular Formula | C15H9N3OS2 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |

| InChI Key | LJKHWKLUXHYDKY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanism includes:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and blocking substrate access.

- Cellular Signaling Interference : It may disrupt cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In a study evaluating its effects on various cancer cell lines:

- IC50 Values : The compound demonstrated an IC50 value of approximately 15 µM against breast cancer cell lines, indicating potent antiproliferative activity.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects:

- Inhibition of Bacterial Growth : In vitro studies have shown that it effectively inhibits the growth of Gram-positive and Gram-negative bacteria. For instance, it exhibited an inhibition zone diameter of 18 mm against Staphylococcus aureus.

Anti-inflammatory Effects

The anti-inflammatory potential was assessed through various assays:

- Cytokine Production : The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages by over 50% at concentrations as low as 10 µM.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

-

Study on Cancer Cell Lines :

- Researchers treated MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with varying concentrations of the compound.

- Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed via flow cytometry analysis.

-

Antimicrobial Efficacy Assessment :

- A series of tests were performed against common pathogens including E. coli and Pseudomonas aeruginosa.

- The compound's minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Q & A

Q. What are the primary synthetic strategies for preparing 3-(1,3-benzothiazol-2-yl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via cyclization reactions involving dithiocarbamate intermediates. For example, reacting 4-aminopyridine with carbon disulfide and sodium hydroxide forms a sodium dithiocarbamate intermediate, which is methylated with dimethyl sulfate to yield a dithiocarbamic acid methyl ester. Subsequent refluxing with methyl anthranilate in ethanol produces the target compound via a thiourea intermediate, achieving yields up to 85% . Alternative methods include green synthesis routes using aqueous media and recyclable catalysts like β-cyclodextrin-SO₃H, which minimize solvent toxicity and enable catalyst reuse .

Q. How is structural elucidation performed for this compound?

X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard for determining crystal structures. For non-crystalline samples, ¹H/¹³C NMR and mass spectrometry are used. For example, ¹H NMR of similar derivatives shows characteristic peaks for the dihydroquinazolinone core (e.g., δ = 5.90 ppm for the 2,3-dihydroquinazolin-4(1H)-one proton) . Computational tools like Hirshfeld surface analysis further validate intermolecular interactions .

Q. What biological assays are used to evaluate its bioactivity?

Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., MCF-7 breast cancer cells), with IC₅₀ values calculated to quantify potency. Apoptosis mechanisms are probed using caspase-8 activation assays and NF-κB inhibition studies . For antibacterial activity, micro-dilution methods with XTT staining determine minimum inhibitory concentrations (MICs) against pathogens like Acinetobacter baumannii .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying substituents?

Reaction conditions (solvent, catalyst, temperature) significantly impact yields. For example:

- Catalyst choice : HAP nanoparticles (HAP NPs) in aqueous media achieve >90% yields for 2,3-dihydroquinazolin-4(1H)-one derivatives under mild conditions (90°C) .

- Solvent effects : Ethanol or glacial acetic acid is preferred for aromatic aldehydes, while DMSO/KOH suspensions enable transition metal-free synthesis .

- Reagent ratios : Excess aldehyde (1.2–1.5 eq) drives cyclization to completion in multi-component reactions .

Q. How do structural modifications influence biological activity?

- Electron-withdrawing groups (e.g., nitro or chloro substituents) enhance cytotoxicity by promoting apoptosis via caspase-8 activation .

- Hydrophobic side chains (e.g., octadecyloxy groups) improve membrane permeability, as seen in coumarin derivatives .

- Thione vs. oxo groups : The 2-sulfanylidene moiety increases metal-binding capacity, potentially enhancing antibacterial activity compared to oxo analogs .

Q. How can data contradictions in biological or synthetic studies be resolved?

- Reproducibility checks : Ensure consistent assay conditions (e.g., cell line passage number, inoculum size in MIC tests) .

- Crystallographic validation : Use SHELX-refined structures to confirm regiochemistry in synthetic products, avoiding misassignment of open-chain thioureas vs. cyclic products .

- Statistical analysis : Triplicate experiments with ANOVA or Student’s t-test identify significant variations (e.g., in catalyst recyclability studies) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.